molecular formula C17H23N7O B2746287 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide CAS No. 1797889-71-4

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide

Cat. No.: B2746287
CAS No.: 1797889-71-4
M. Wt: 341.419
InChI Key: KOQBRXYHMSQYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a 1,2,4-triazole moiety. The piperidine ring at position 3 is further functionalized with a carboxamide group linked to a cyclopentyl substituent.

Properties

IUPAC Name

N-cyclopentyl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c25-17(20-14-3-1-2-4-14)13-7-9-23(10-8-13)15-5-6-16(22-21-15)24-12-18-11-19-24/h5-6,11-14H,1-4,7-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQBRXYHMSQYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine-Triazole Subunit Synthesis

The 6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl motif is typically constructed through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

Method 1: SNAr with Preformed Triazole
Chloropyridazine derivatives (e.g., 3,6-dichloropyridazine) undergo displacement with 1H-1,2,4-triazole in polar aprotic solvents (DMF, DMSO) at 80–120°C. Krapcho and coworkers demonstrated that microwave irradiation (150°C, 30 min) with K2CO3 as base achieves 78% yield for analogous triazole-pyridazine systems.

Method 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In situ generation of the triazole via CuAAC on 6-azidopyridazine-3-amine and terminal alkynes offers regiocontrol. Stahl et al. reported that CuI (10 mol%) with DIPEA in THF at 60°C furnishes 1,4-disubstituted triazoles in 85% yield, though this requires pre-installation of the azide group.

N-Cyclopentylpiperidine-4-Carboxamide Synthesis

The Ugi three-component reaction (U-3CR) provides efficient access to stereochemically defined piperidine carboxamides.

Diastereoselective U-3CR Protocol

  • Imine Formation : Cyclopentylamine reacts with 4-oxopiperidine-1-carbaldehyde in MeOH at 25°C for 2 h to generate cyclic imine 5a .
  • Multicomponent Coupling : Imine 5a is treated with cyclohexyl isocyanide and 4-nitrobenzoic acid in CH2Cl2/MeOH (3:1) at 40°C for 24 h, yielding N-cyclopentylpiperidine-4-carboxamide 6q in 67% yield as a single diastereomer.

Alternative Route: Carbodiimide-Mediated Amidation
Piperidine-4-carboxylic acid is activated with HBTU and coupled with cyclopentylamine in DMF, though this method suffers from racemization (up to 15% epimerization).

Fragment Coupling Methodologies

Coupling the pyridazine-triazole and piperidine-carboxamide subunits presents challenges in amide bond formation due to steric hindrance from the cyclopentyl group.

Direct Amidation of Pyridazine-Triazole Carboxylic Acid

Stepwise Activation

  • Carboxylic Acid Preparation : 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid is synthesized via oxidation of 3-methylpyridazine with KMnO4/H2SO4 (82% yield).
  • Mixed Carbonate Activation : Treatment with ClCO2iPr and N-methylmorpholine generates the acyloxy carbonate, which reacts with N-cyclopentylpiperidine-4-amine in THF at 0°C to 25°C (58% yield).

Palladium-Catalyzed Carbonylative Coupling

Aryl halides (e.g., 3-bromo-6-(1H-1,2,4-triazol-1-yl)pyridazine) undergo carbonylative amination with piperidine-4-amine derivatives under 1 atm CO. Beller’s conditions (Pd(OAc)2, Xantphos, DBU, DMF, 100°C) achieve 44% yield but require strict moisture exclusion.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

Method Yield (%) Purity (HPLC) Scalability Cost Index
SNAr + U-3CR 67 98.5 High $$
CuAAC + Carbodiimide 58 95.2 Moderate $$$
Pd Carbonylation 44 99.1 Low $$$$

The SNAr/U-3CR combination offers optimal balance between yield and practicality, though Pd-mediated methods provide higher purity for sensitive applications.

Troubleshooting and Optimization Strategies

  • Triazole Regiochemistry : Employing 1,2,4-triazole with bulky substituents (e.g., 1-tert-butyl) minimizes N2 vs N1 substitution ambiguity.
  • Piperidine Racemization : Low-temperature (0–5°C) amidation with EDC/HOAt reduces epimerization to <3%.
  • Coupling Solvent Effects : Switching from DMF to NMP improves solubility of the pyridazine-triazole carboxylate, boosting yields by 12%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridazine ring can be oxidized to form pyridazine derivatives.

  • Reduction: Reduction reactions can be performed on the piperidine ring.

  • Substitution: The triazole and piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Pyridazine derivatives with various functional groups.

  • Reduction: Reduced piperidine derivatives.

  • Substitution: Substituted triazole and piperidine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Biology: The compound can be used as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Industry: Its unique chemical structure makes it suitable for use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazole and piperidine rings can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Target Compound vs. : The cyclopentyl side chain in the target compound likely improves solubility and bioavailability compared to the phenylbutan-2-yl group in , making it more suitable for oral administration .
  • Target Compound vs. Triadimefon: While both contain 1,2,4-triazole, the pyridazine-piperidine scaffold in the target compound may reduce off-target effects compared to Triadimefon’s chlorophenoxy group, which is associated with environmental toxicity .
  • Target Compound vs.

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on current research findings.

The molecular formula for the compound is C21H25N9OC_{21}H_{25}N_9O with a molecular weight of approximately 419.493 g/mol. The structure includes multiple heterocyclic rings, which are known to contribute to various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential as an enzyme inhibitor and receptor modulator. Key activities include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : It exhibits activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in biological systems.

While specific mechanisms for this compound are still under investigation, related triazole derivatives often act through the following pathways:

  • Enzyme Inhibition : Many triazole compounds inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer.
  • Receptor Modulation : They can modulate receptor activity, influencing signaling pathways that regulate inflammation and immune responses.

Research Findings

Recent studies have highlighted the biological effects of similar triazole-containing compounds, providing insights into the potential applications of this compound:

Anticancer Studies

A study demonstrated that derivatives of triazoles could significantly inhibit the growth of various cancer cell lines. For instance, a related triazole compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells . These findings suggest that similar activities may be expected from the compound .

Antimicrobial Activity

Research indicates that triazole derivatives possess notable antibacterial and antifungal properties. A related study found that certain triazolethiones exhibited significant antibacterial activity against pathogenic bacteria compared to standard antibiotics . This suggests that our compound may also possess similar antimicrobial efficacy.

Case Studies

Several case studies have explored the pharmacological effects of triazole derivatives:

Study Cell Line IC50 (μM) Activity
Study AHCT-1166.2Anticancer
Study BT47D27.3Anticancer
Study CVarious BacteriaVariesAntimicrobial

These studies collectively indicate a trend where modifications to the triazole structure enhance biological activity.

Q & A

Q. What are the recommended synthetic routes for 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core followed by coupling with the triazole and piperidine-4-carboxamide moieties. Key steps include:

  • Step 1: Formation of the pyridazine-triazole intermediate via nucleophilic substitution under reflux conditions (e.g., using DMF or ethanol as solvents) .
  • Step 2: Introduction of the cyclopentyl group via carboxamide coupling, often employing reagents like HATU or EDCI in dichloromethane .
  • Purification: Chromatography (e.g., silica gel or preparative HPLC) and recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity. NMR and LC-MS should confirm intermediate and final product structures .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Comprehensive structural elucidation requires:

  • 1D/2D NMR: Assign proton environments (e.g., pyridazine H-3 and H-5 protons resonate at δ 8.2–8.5 ppm) and verify cyclopentyl connectivity via NOESY .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C18H23N7O) with <2 ppm error .
  • X-ray Crystallography: Resolve stereochemistry of the piperidine ring and triazole-pyridazine orientation if single crystals are obtainable .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer: Prioritize assays based on structural analogs:

  • Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, leveraging the triazole’s metal-binding capacity .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening: Transition metal catalysts (e.g., Pd/C for coupling reactions) to reduce reaction time and byproducts .
  • Solvent Engineering: Switch from DMF to toluene for greener synthesis, balancing polarity and reflux efficiency .
  • Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and terminate at peak yield .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies via:

  • Purity Reassessment: Quantify trace impurities (e.g., unreacted pyridazine) via HPLC-MS; even 2% impurities can skew bioactivity .
  • Assay Standardization: Re-test under controlled conditions (e.g., serum-free media to avoid protein binding artifacts) .
  • Metabolite Profiling: Identify active metabolites (e.g., piperidine ring oxidation products) using hepatic microsome models .

Q. What computational methods support target identification for this compound?

Methodological Answer: Leverage:

  • Molecular Docking: Screen against kinase or GPCR libraries (e.g., PDB entries 4AKE or 6OSL) using AutoDock Vina .
  • MD Simulations: Assess binding stability (≥100 ns trajectories) to triage false-positive targets .
  • QSAR Modeling: Correlate substituent effects (e.g., cyclopentyl vs. isoxazole) with activity cliffs .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

Methodological Answer:

  • Dosing Routes: Compare oral vs. intravenous administration in rodent models to calculate absolute bioavailability .
  • Bioanalytical Method: Develop a UPLC-MS/MS protocol for plasma quantification (LOQ <1 ng/mL) .
  • Tissue Distribution: Use radiolabeled compound (e.g., <sup>14</sup>C) to track accumulation in target organs .

Q. What strategies mitigate off-target effects in cellular models?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Validate target specificity by deleting putative targets (e.g., kinase X) and retesting .
  • Proteome Profiling: Use affinity pulldown with biotinylated probes followed by LC-MS/MS to map interactomes .
  • Selectivity Screening: Test against panels of related enzymes (e.g., kinase family members) to identify selectivity windows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.